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Compound of Interest

(3-(4-Methylpiperazin-1-
Compound Name:
yl)phenyl)methanol

Cat. No.: B568545

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical intermediate (3-(4-
Methylpiperazin-1-yl)phenyl)methanol (CAS Number: 123987-13-3), focusing on its
synthesis, derivatization, and its role as a key building block in the development of potent
kinase inhibitors for targeted cancer therapy.

Core Compound Properties and Synthesis

(3-(4-Methylpiperazin-1-yl)phenyl)methanol is a commercially available organic compound
that serves as a versatile precursor in medicinal chemistry. Its structure features a phenyl ring
substituted with a methanol group and a 4-methylpiperazine moiety, making it a valuable
scaffold for the synthesis of complex molecules.

Physicochemical Data
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Property Value Reference

CAS Number 123987-13-3 N/A

Molecular Formula C12H18N20 [1]

Molecular Weight 206.29 g/mol [1]

Appearance Solid [2]

Purity Typically >95% [1][2]
3-(4-methylpiperazin-1-

UPAC Name E/I);henyl]r::t:anol s

Experimental Protocol: Synthesis of (3-(4-
Methylpiperazin-1-yl)phenyl)methanol
A common synthetic route to prepare (3-(4-Methylpiperazin-1-yl)phenyl)methanol involves a

palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials:

3-Bromobenzyl alcohol

¢ 1-Methylpiperazine

e Sodium tert-butoxide

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)

» 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
o Toluene, anhydrous

o Standard glassware for inert atmosphere synthesis

Silica gel for column chromatography

Procedure:
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e To a solution of 3-bromobenzyl alcohol (1.0 eq) in anhydrous toluene, add 1-
methylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pdz(dba)s (0.02 eq), and XPhos
(0.08 €eq).

o Degas the reaction mixture with a stream of argon or nitrogen for 15-20 minutes.

e Heat the mixture to 100 °C and stir under an inert atmosphere for 12-18 hours, monitoring
the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and dilute with ethyl
acetate.

» Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
e Concentrate the solution under reduced pressure to obtain the crude product.

» Purify the crude product by silica gel column chromatography using a suitable eluent system
(e.g., dichloromethane/methanol gradient) to afford pure (3-(4-Methylpiperazin-1-
yl)phenyl)methanol.

Application in the Synthesis of Kinase Inhibitors

The (3-(4-Methylpiperazin-1-yl)phenyl)methanol scaffold is a key component of numerous
potent and selective kinase inhibitors. The 4-methylpiperazine moiety often enhances solubility
and provides a key interaction point with the target protein. To be incorporated into these larger
molecules, the methanol group is typically converted into a more reactive functional group,
such as an amine.

Proposed Experimental Workflow: Conversion to a Key
Amine Intermediate

The following workflow illustrates the conversion of (3-(4-Methylpiperazin-1-
yl)phenyl)methanol to the corresponding amine, a crucial step for its use in amide bond
formation to create kinase inhibitors.
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Synthesis of Amine Intermediate

((3-(4-Methylpiperazin-1-yl)phenyl)methanoD

:

Oxidation
(e.g., with MnO2 or Dess-Martin periodinane)

(3-(4-Methylpiperazin-1-yl)benzaldehyde

Reductive Amination
(e.g., with NH2OAc and NaBH(OAC)3)

((3-(4-Methylpiperazin-1-y|)pheny|)methanamine)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the conversion of the starting alcohol to the
corresponding amine.

Exemplary Application: Synthesis of an ABL Kinase
Inhibitor

The amine intermediate described above can be used in the synthesis of potent inhibitors of
the ABL kinase, a key target in chronic myeloid leukemia (CML). The following is an adapted
experimental protocol for the final coupling step.

Materials:

¢ (3-(4-Methylpiperazin-1-yl)phenyl)methanamine (from section 2.1)
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A suitable carboxylic acid partner (e.g., a substituted benzoic acid derivative)

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) (HATU)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous dimethylformamide (DMF)
Procedure:
 Dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF.

e Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room
temperature.

e Add a solution of (3-(4-Methylpiperazin-1-yl)phenyl)methanamine (1.05 eq) in anhydrous
DMF to the reaction mixture.

» Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-
MS.

» Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with
saturated aqueous sodium bicarbonate solution, water, and brine.

» Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

» Purify the crude product by silica gel column chromatography or preparative HPLC to yield
the final ABL kinase inhibitor.

Biological Activity and Signaling Pathways

Derivatives of (3-(4-Methylpiperazin-1-yl)phenyl)methanol have been incorporated into
highly potent inhibitors of various kinases, including ABL, KIT, and RET. These kinases are
crucial nodes in signaling pathways that drive cancer cell proliferation and survival.

Quantitative Data for a Representative Kinase Inhibitor
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The following table summarizes the inhibitory activity of a representative ABL kinase inhibitor
incorporating a similar structural motif.

Cell-based Glso

Target Kinase ICs0 (NM) Cell Line (M) Reference
n
Wild-type ABL 2 N/A K562 5
T3151 mutant
0.2 N/A Ba/F3-T315I 5
ABL
c-KIT 75 N/A GIST-T1 5

Signaling Pathway Inhibition

In CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives
oncogenesis. Inhibitors containing the (3-(4-Methylpiperazin-1-yl)phenyl)methanol-derived
moiety can effectively block this signaling cascade.
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Caption: Simplified diagram of the BCR-ABL signaling pathway and its inhibition.
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Conclusion

(3-(4-Methylpiperazin-1-yl)phenyl)methanol is a valuable and versatile chemical intermediate
in drug discovery. While not biologically active itself, its structural features are integral to a new
generation of potent and selective kinase inhibitors. The synthetic accessibility and the
favorable properties imparted by the 4-methylpiperazine group make this compound and its
derivatives highly attractive for the development of novel targeted therapies. This guide
provides a foundational understanding of its synthesis, application, and the biological context of
the resulting therapeutic agents for researchers in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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